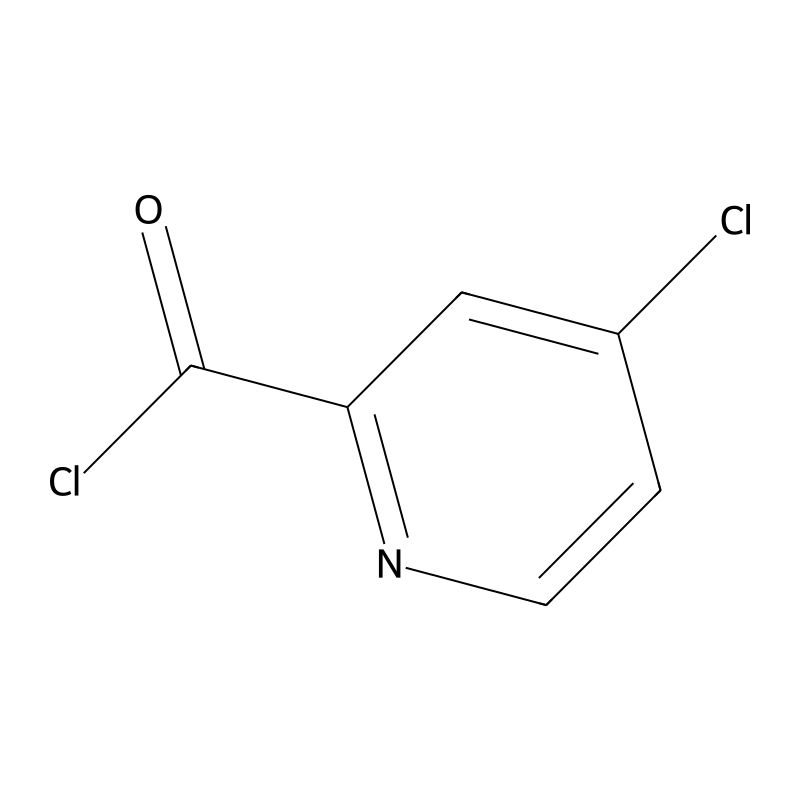

4-chloropyridine-2-carbonyl Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Medicinal Chemistry

Specific Scientific Field: Medicinal Chemistry.

Summary of the Application: 4-chloropyridine-2-carbonyl Chloride is used in the synthesis of new derivatives of Sorafenib.

Methods of Application or Experimental Procedures: The synthesis of Sorafenib derivatives involves a 4-step synthetic pathway.

Results or Outcomes: The synthesized Sorafenib derivatives showed significant antiproliferative activity against a panel of carcinoma, lymphoma, and leukemia tumor cell lines.

Application in Agrochemicals

Specific Scientific Field: Agrochemicals.

Summary of the Application: 2-Chloropyridine, an isomer of 4-chloropyridine, is used in the agricultural business to produce fungicides and insecticides.

Methods of Application or Experimental Procedures: 2-Choropyridine is made by combining pyridine with chlorine in a single process.

Results or Outcomes: The resulting fungicides and insecticides are used in the agricultural industry to protect crops from pests and diseases.

Application in Pharmaceutical Testing

Specific Scientific Field: Pharmaceutical Testing.

Summary of the Application: 4-Chloropyridine-2-carbonyl chloride hydrochloride (4CPC) is a cytostatic drug that has been shown to inhibit aurora-b kinase in human tumor cell lines in vitro.

Methods of Application or Experimental Procedures: The drug is used in vitro to test its potential antitumor activity against breast cancer.

Results or Outcomes: The drug has shown potential antitumor activity against breast cancer.

Application in Metal Complexes

Specific Scientific Field: Metal Complexes.

Summary of the Application: 4-chloropyridine-2-carbonyl Chloride is used as an intermediate in the development of metal complexes.

Results or Outcomes: The resulting metal complexes can be used in a variety of applications, including catalysis, materials science, and medicinal chemistry.

Application in Synthesis of Pyridine Derivatives

Specific Scientific Field: Organic Chemistry.

Summary of the Application: 4-chloropyridine-2-carbonyl Chloride is used in the synthesis of pyridine derivatives.

Methods of Application or Experimental Procedures: The synthesis involves the reaction of 4-chloropyridine-2-carbonyl Chloride with nucleophiles, transforming the heterocycle into pyridine derivatives with the second and fourth carbons replaced.

Results or Outcomes: The resulting pyridine derivatives have a wide range of applications in the chemical industry, including the production of pharmaceuticals, agrochemicals, and dyes.

4-chloropyridine-2-carbonyl chloride is an organic compound characterized by its molecular formula CHClNO. It is a derivative of pyridine, featuring a chlorinated carbonyl group at the 2-position of the pyridine ring. This compound is known for its reactivity and serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its hydrochloride form, 4-chloropyridine-2-carbonyl chloride hydrochloride, has a molar mass of 212.46 g/mol and decomposes at temperatures between 135°C and 137°C .

4-chloropyridine-2-carbonyl chloride is likely to be a hazardous compound due to the presence of the acyl chloride group. Here are some potential safety concerns:

- Corrosivity: Acyl chlorides are highly corrosive and can cause severe skin and eye burns upon contact [].

- Toxicity: Information on specific toxicity is limited, but due to the presence of chlorine and the reactive nature of the molecule, it is advisable to handle it with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.

- Reactivity: The compound can react vigorously with water, releasing hydrochloric acid fumes. It should be stored in a dry, inert atmosphere.

- Hydrolysis: Reacts with water to form 4-chloropyridine-2-carboxylic acid, which can further decompose in humid conditions.

- Nucleophilic Substitution: The carbonyl chloride group is susceptible to nucleophilic attack, allowing for the formation of various derivatives such as amides and esters .

- Acylation Reactions: It can act as an acylating agent, introducing the 4-chloropyridine-2-carbonyl moiety into other organic molecules.

The biological activity of 4-chloropyridine-2-carbonyl chloride is primarily linked to its derivatives, which have shown potential as:

- Antimicrobial Agents: Some derivatives exhibit significant antibacterial properties.

- Anticancer Compounds: Certain modifications have demonstrated cytotoxic effects against various cancer cell lines.

- Inhibitors: It may serve as an inhibitor for specific enzymes or receptors involved in disease pathways .

Several methods are employed for synthesizing 4-chloropyridine-2-carbonyl chloride:

- From Pyridine Derivatives: This method involves the reaction of 4-chloropyridine with formic acid chloride, yielding the carbonyl chloride .

- Using Thionyl Chloride: A common industrial method utilizes thionyl chloride in the presence of bromine as a catalyst to convert pyridine-2-carboxylic acid into 4-chloropyridine-2-carbonyl chloride with high purity and yield .

- Alternative Synthesis: Other methods involve different chlorinating agents or solvents to optimize yield and minimize impurities during the synthesis process .

The applications of 4-chloropyridine-2-carbonyl chloride are diverse:

- Pharmaceuticals: It serves as a key intermediate in synthesizing various medicinal compounds.

- Agricultural Chemicals: Used in the formulation of pesticides and herbicides.

- Chemical Research: Acts as a reagent in organic synthesis for developing new compounds with specific biological activities .

Research on interaction studies involving 4-chloropyridine-2-carbonyl chloride focuses on:

- Reactivity with Nucleophiles: Understanding how it interacts with various nucleophiles helps in designing more effective derivatives.

- Biological Interactions: Studies assess how its derivatives interact with biological targets, contributing to drug discovery efforts.

- Environmental Impact: Investigations into its stability and degradation products when exposed to environmental conditions are crucial for assessing ecological safety .

Several compounds share structural similarities with 4-chloropyridine-2-carbonyl chloride. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloropyridine | CHClN | Basic pyridine structure; used in pharmaceuticals. |

| 2-Chloropyridine | CHClN | Chlorination at the 2-position; different reactivity. |

| 4-Chloro-3-pyridinecarboxylic acid | CHClN O | Contains a carboxylic acid group; potential for different biological activity. |

| 4-Chloro-N-methylpyridine | CHClN | Methylated derivative; alters solubility and reactivity. |

The uniqueness of 4-chloropyridine-2-carbonyl chloride lies in its carbonyl group, which enhances its reactivity compared to other chlorinated pyridines, making it particularly valuable in synthetic chemistry and drug development.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive